molecular formula C19H29N3O5 B14492513 D-Valyl-L-tyrosyl-L-valine CAS No. 64834-45-3

D-Valyl-L-tyrosyl-L-valine

Cat. No.: B14492513
CAS No.: 64834-45-3
M. Wt: 379.5 g/mol
InChI Key: ZNGPROMGGGFOAA-XHSDSOJGSA-N
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Description

D-Valyl-L-tyrosyl-L-valine is a synthetic tripeptide composed of D-valine, L-tyrosine, and L-valine. This specific stereochemistry, featuring a D-amino acid at the N-terminus, is significant in peptide research as it can enhance stability against enzymatic degradation and influence the molecule's three-dimensional structure and biological activity compared to its all-L counterpart . Peptides of this nature are of high interest in structural biology; an X-ray crystallographic study of this compound dihydrate has been conducted to determine its precise molecular conformation and crystal packing, providing valuable insights for the design of novel peptide-based compounds . The valyl-tyrosyl-valine sequence has been used in research to study peptide aggregation behavior in aqueous solutions and in the presence of surfactants like SDS, which is relevant for understanding peptide self-assembly and interactions . As a modified peptide, it serves as a key intermediate or reference standard in biochemical and pharmacological research. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64834-45-3

Molecular Formula

C19H29N3O5

Molecular Weight

379.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15+,16-/m0/s1

InChI Key

ZNGPROMGGGFOAA-XHSDSOJGSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of D Valyl L Tyrosyl L Valine

Peptide Synthesis Methodologies

The synthesis of the tripeptide D-Valyl-L-tyrosyl-L-valine can be achieved through several established peptide synthesis methodologies. The choice of method often depends on the desired scale, purity requirements, and the specific sequence of the peptide. The primary approaches include solid-phase peptide synthesis (SPPS) and solution-phase synthesis. creative-peptides.comambiopharm.com

Solid-Phase Peptide Synthesis (SPPS) for Tripeptide Construction

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide synthesis due to its efficiency and amenability to automation. libretexts.orgcore.ac.uk This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, often a resin. creative-peptides.comlibretexts.org The synthesis of a tripeptide like this compound on a solid support follows a cyclical process of deprotection, coupling, and washing steps. libretexts.org

The process begins by anchoring the C-terminal amino acid, L-valine, to a suitable resin, such as a Merrifield or Wang resin. libretexts.orgpeptide.comgoogle.com The Merrifield resin is a chloromethylated polystyrene crosslinked with divinylbenzene. peptide.comgoogle.com The first amino acid is attached via nucleophilic displacement of the chlorine atom. peptide.com The synthesis then proceeds by removing the N-terminal protecting group (e.g., Fmoc or Boc) from the attached L-valine. The next amino acid, L-tyrosine, with its N-terminus protected and its side chain functional group also protected, is then activated and coupled to the free amino group of the resin-bound L-valine. acs.org This cycle is repeated with D-valine. Once the tripeptide chain is assembled, it is cleaved from the resin, and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). acs.org The crude peptide is then purified, often by trituration or high-performance liquid chromatography (HPLC). acs.org

The use of tripeptide building blocks can also be an efficient strategy in SPPS, particularly for longer or more complex peptides. nih.govd-nb.info This approach involves synthesizing a protected tripeptide fragment first and then coupling it to the resin or another peptide fragment. nih.govd-nb.info

Table 1: Key Features of Solid-Phase Peptide Synthesis (SPPS)

FeatureDescription
Support Insoluble polymer resin (e.g., Merrifield, Wang) libretexts.orgpeptide.comgoogle.com
Process Stepwise addition of protected amino acids to a resin-bound chain creative-peptides.comlibretexts.org
Key Steps Deprotection, Coupling, Washing, Cleavage, Purification libretexts.orgacs.org
Advantages Fast, efficient, easily automated, high yields libretexts.orgcore.ac.uk
Common Resins Merrifield resin, Wang resin, Rink amide resin libretexts.orggoogle.comacs.org

Solution-Phase Synthetic Approaches for Peptides

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), predates SPPS and remains a valuable technique, particularly for the large-scale production of shorter peptides. ambiopharm.comnih.gov In this method, the peptide is synthesized in a homogenous reaction mixture, with all reactants and products remaining in solution. creative-peptides.comnih.gov

The synthesis of this compound in solution would typically involve the stepwise coupling of protected amino acid derivatives. creative-peptides.com This can be done by either sequential coupling of single amino acids or through a fragment condensation approach, where smaller, pre-synthesized peptide fragments are joined together. nih.gov For instance, a protected dipeptide, D-Valyl-L-tyrosine, could be synthesized and then coupled to a protected L-valine derivative. nih.gov

A key challenge in solution-phase synthesis is the purification of the intermediate products after each coupling step, which often requires crystallization or chromatography. acs.orggoogle.com However, this method can offer advantages in terms of the scale of synthesis and the ability to purify intermediates to a high degree, which can be beneficial for ensuring the quality of the final peptide. ambiopharm.com Recent advancements in solution-phase synthesis focus on minimizing purification steps, for example, by using organic solvents that are immiscible with aqueous solutions, allowing for simple extraction of the target peptide. google.com

Table 2: Comparison of SPPS and Solution-Phase Synthesis

AspectSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Reaction Medium Heterogeneous (insoluble resin in solvent) libretexts.orgHomogeneous (all components in solution) creative-peptides.com
Purification Filtration and washing of the resin-bound peptide libretexts.orgCrystallization or chromatography of intermediates acs.org
Scale Typically smaller scale, research-focused core.ac.ukAmenable to large-scale industrial production ambiopharm.com
Reagent Use Often requires excess reagents to drive reactions to completion ambiopharm.comCan often use fewer excess reagents ambiopharm.com
Applicability Suitable for long and complex peptides libretexts.orgGenerally more economical for shorter peptides ambiopharm.com

Stereoselective Synthesis and Resolution of Constituent Amino Acids (Valine Enantiomers)

The stereochemical purity of the constituent amino acids is paramount for the synthesis of a specific peptide like this compound. Therefore, access to enantiomerically pure D-valine and L-valine is a critical prerequisite. These can be obtained through stereoselective synthesis or by the resolution of a racemic mixture of valine.

Stereoselective Synthesis: Stereoselective synthesis aims to produce a single enantiomer of a compound. researchgate.net One approach for the synthesis of L-amino acids involves the electrophilic amination of acyl sultams. lookchem.com Enzymatic synthesis is another powerful method. For example, D-amino acid aminotransferases can be used to produce D-amino acids from their corresponding α-keto acids with high enantiomeric excess. semanticscholar.org For instance, D-valine can be synthesized from α-ketoisovalerate using a D-amino acid aminotransferase. semanticscholar.org

Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. google.com For valine, this can be achieved through several methods:

Chemical Resolution: This method involves reacting the racemic valine with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. google.comresearchgate.net For example, D-dibenzoyltartaric acid (D-DBTA) can be used as a resolving agent to separate DL-valine. google.comresearchgate.net The salt of D-valine with D-DBTA will crystallize out, allowing for its separation from the L-valine which remains in the mother liquor. google.comresearchgate.net

Chromatographic Resolution: Enantiomers can be separated using chiral chromatography. rsc.orgrsc.org This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. rsc.org For instance, D- and L-valine can be separated on a Chiralcel OD-3R column after derivatization. rsc.org

Enzymatic Resolution: Enzymes can be used to selectively act on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Protecting Group Chemistry and Coupling Reagents in Tripeptide Assembly

The successful synthesis of this compound relies heavily on the strategic use of protecting groups and efficient coupling reagents to ensure the correct peptide bond formation and prevent unwanted side reactions. core.ac.ukorganic-chemistry.orgwiley-vch.de

Protecting Groups: Protecting groups are temporarily attached to reactive functional groups on the amino acids that are not involved in the peptide bond formation. organic-chemistry.orgiris-biotech.de For the synthesis of this compound, the following protecting groups are relevant:

Side Chain Protection (Tyrosine): The phenolic hydroxyl group of tyrosine is reactive and must be protected to avoid side reactions. peptide.comcreative-peptides.com Common protecting groups for the tyrosine side chain include the benzyl (B1604629) (Bzl) ether and the tert-butyl (tBu) ether. peptide.com The tBu group is preferred in Fmoc-based SPPS as it is cleaved by TFA along with the final peptide from the resin. peptide.com The 2,6-dichlorobenzyl group offers greater stability in Boc chemistry. thieme-connect.de

Coupling Reagents: Coupling reagents are used to activate the carboxyl group of an incoming amino acid, facilitating its reaction with the free amino group of the peptide chain to form a peptide bond. jpt.comuni-kiel.de The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization. jpt.comuni-kiel.de Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are widely used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization. uni-kiel.debachem.com

Onium Salts (Phosphonium and Aminium/Uronium): These reagents are highly efficient and lead to less racemization. jpt.com Examples include:

Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). jpt.com

Aminium/Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). bachem.compeptide.com HATU, which generates more reactive OAt esters, is also a very effective coupling reagent.

Table 3: Common Protecting Groups and Coupling Reagents

CategoryCompoundAbbreviationUse
Nα-Protecting Group FluorenylmethyloxycarbonylFmocBase-labile N-terminal protection google.com
Nα-Protecting Group tert-ButoxycarbonylBocAcid-labile N-terminal protection google.com
Tyrosine Side Chain tert-Butyl ethertBuAcid-labile protection for hydroxyl group peptide.com
Tyrosine Side Chain Benzyl etherBzlProtection for hydroxyl group peptide.com
Coupling Reagent DicyclohexylcarbodiimideDCCCarbodiimide for carboxyl activation bachem.com
Coupling Reagent O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUUronium salt for efficient coupling peptide.com
Coupling Reagent Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium salt for efficient coupling jpt.com

Preparation of this compound Structural Analogs and Derivatives

The chemical modification of this compound can lead to structural analogs and derivatives with potentially altered biological activities or properties. One common modification is N-terminal acylation.

N-Terminal Acylation (e.g., N-Trifluoroacetyl)

N-terminal acylation involves the addition of an acyl group to the free α-amino group of the peptide. nih.gov This modification can alter the charge, hydrophobicity, and stability of the peptide. nih.govlifetein.com Acetylation, for example, can make the peptide more closely mimic a native protein. lifetein.com

The introduction of a trifluoroacetyl (TFA) group at the N-terminus of this compound would result in N-Trifluoroacetyl-D-Valyl-L-tyrosyl-L-valine. This can be achieved by reacting the deprotected tripeptide with a trifluoroacetylating agent, such as trifluoroacetic anhydride. researchgate.netnih.gov N-trifluoroacetyl derivatives of amino acids and peptides are often synthesized for analytical purposes, such as chiral separation by gas chromatography. researchgate.netacs.orgnih.gov The trifluoroacetyl group can act as a derivatizing agent, facilitating the separation of enantiomers. smolecule.com

Selective N-terminal acylation can be challenging due to the presence of other reactive groups, such as the ε-amino group of lysine (B10760008) or the hydroxyl group of tyrosine. acs.org However, various methods have been developed to achieve high selectivity for the N-terminus. acs.orgresearchgate.netchemrxiv.org

Side-Chain Functionalization (e.g., Tyrosine Modification)

The tyrosine residue within this compound offers a reactive handle for a variety of chemical modifications due to its electron-rich phenolic side chain. thieme-connect.comrsc.org These modifications can be used to fine-tune the peptide's properties for various applications in medicinal chemistry and proteomics. nih.gov The primary sites for functionalization on the tyrosine ring are the ortho-positions relative to the hydroxyl group. rsc.orgchinesechemsoc.org

Recent advancements in metal-catalyzed C-H bond functionalization have provided powerful tools for the late-stage modification of peptides, allowing for the introduction of diverse functional groups with high selectivity. rsc.orgacs.org These methods are often compatible with complex peptide structures, avoiding the need for extensive protecting group strategies. rsc.org

Key Tyrosine Modification Strategies:

Acylation: Palladium-catalyzed C-H acylation allows for the introduction of acyl groups onto the tyrosine ring. rsc.org For instance, the use of aldehydes or alcohols as acyl sources in the presence of a palladium catalyst can lead to the formation of ortho-acylated tyrosine residues within a peptide sequence. rsc.orgacs.org This method is scalable and tolerates a wide range of sensitive functional groups. rsc.org A notable application is the introduction of an acetyl group, which can be useful for creating antibody-drug conjugates via oxime ligation. acs.org

Olefination: The introduction of alkenyl groups at the ortho-position of the tyrosine ring can be achieved through palladium-catalyzed olefination. nih.gov One reported method involves the use of an O-silanol-protected tyrosine, where the silanol (B1196071) group acts as both a protecting group and a directing group for the olefination reaction. nih.gov This strategy is well-suited for solid-phase peptide synthesis, although yields may decrease with longer peptide chains due to potential complexation of the palladium catalyst. nih.gov

Halogenation: The electron-rich nature of the phenol (B47542) side chain makes it susceptible to electrophilic aromatic substitution reactions, such as halogenation. chinesechemsoc.org Ortho-iodination of tyrosine residues can be accomplished under mild conditions and provides a handle for further cross-coupling reactions. chinesechemsoc.org

Amination: Metal-free methods have been developed for the ortho C-H amination of tyrosine. For example, a reaction with triazoline-diones can proceed via an ene-type mechanism to introduce an amino group onto the tyrosine ring. chinesechemsoc.org

These functionalization strategies allow for the creation of a diverse library of this compound analogs with modified phenolic side chains, potentially altering their biological activity, receptor binding affinity, or pharmacokinetic properties.

Table 1: Examples of Tyrosine Side-Chain Functionalization Reactions

Modification Type Reagents and Conditions Functional Group Introduced Reference
C-H Acylation Pd-catalyst, Aldehyde/Alcohol, Oxidant Acyl (e.g., Acetyl) rsc.orgacs.org
C-H Olefination Pd-catalyst, O-silanol-protected Tyr, Oxidant Alkenyl nih.gov
Halogenation Electrophilic halogen source (e.g., for iodination) Halogen (e.g., Iodo) chinesechemsoc.org
Amination Triazoline-diones (metal-free) Amino chinesechemsoc.org

Stereoisomeric Variations (e.g., L-Valyl-L-tyrosyl-D-valine and other diastereomers)

The stereochemistry of the constituent amino acids is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological function. The native peptide this compound has the stereochemical configuration (R, S, S). By altering the stereochemistry of one or more of the valine residues, a series of diastereomers can be synthesized, each with unique conformational properties.

The synthesis of these stereoisomers typically involves standard peptide coupling techniques, either in solution or on a solid phase. The key challenge lies in the availability of the requisite chiral amino acid building blocks, such as D-valine. D-valine can be prepared through the chemical resolution of racemic DL-valine using a chiral resolving agent like dibenzoyl tartaric acid. google.com

Notable Stereoisomers of Valyl-Tyrosyl-Valine:

L-Valyl-L-tyrosyl-L-valine: This all-L stereoisomer (S, S, S) is a common peptide sequence. cas.orgcymitquimica.com Its distinct spatial arrangement compared to the D-Val-L-Tyr-L-Val sequence leads to different biological and physical properties.

L-Valyl-L-tyrosyl-D-valine: This diastereomer (S, S, R) incorporates a D-valine at the C-terminus. The presence of a D-amino acid can significantly impact the peptide's susceptibility to enzymatic degradation, often increasing its metabolic stability.

D-Valyl-L-tyrosyl-D-valine: This isomer (R, S, R) contains two D-valine residues. The introduction of multiple D-amino acids can further influence the peptide's secondary structure and its interaction with chiral biological targets.

The systematic replacement of L-amino acids with their D-enantiomers is a widely used strategy in medicinal chemistry to develop peptide-based therapeutics with improved pharmacokinetic profiles. While detailed comparative studies for all stereoisomers of Valyl-Tyrosyl-Valine are not extensively reported in the reviewed literature, the principles of stereochemical influence on peptide structure and function are well-established. uab.edu

Table 2: Comparison of this compound and its Stereoisomers

Compound Name Stereochemical Configuration Molecular Formula IUPAC Name CAS Number
This compound (R, S, S) C₁₉H₂₉N₃O₅ (2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid 64834-45-3 nih.gov
L-Valyl-L-tyrosyl-L-valine (S, S, S) C₁₉H₂₉N₃O₅ (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid 17355-22-5 cas.org
L-Valyl-L-tyrosyl-D-valine (S, S, R) C₁₉H₂₉N₃O₅ (2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid Not readily available
D-Valyl-L-tyrosyl-D-valine (R, S, R) C₁₉H₂₉N₃O₅ (2R)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid Not readily available

Structural Elucidation and Conformational Analysis of D Valyl L Tyrosyl L Valine

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the structure of peptides. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and spatial arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Principles for Peptide Backbone and Side-Chain Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of peptides. uzh.ch It relies on the magnetic properties of atomic nuclei, providing data on the connectivity and spatial proximity of atoms within the molecule.

For D-Valyl-L-tyrosyl-L-valine, 1H NMR would be the primary technique. The chemical shifts of the amide (NH), alpha-proton (αH), and side-chain protons provide initial information about the local electronic environment and secondary structure elements. For instance, the dispersion of amide proton chemical shifts can indicate the presence of stable hydrogen bonds.

Two-dimensional NMR experiments are crucial for a detailed structural analysis. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments are used to identify the spin systems of the individual amino acid residues (D-Valine, L-Tyrosine, and L-Valine). Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, even if they are far apart in the peptide sequence. uzh.ch The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the determination of internuclear distances. These distance restraints are then used in computational protocols to generate a family of structures consistent with the experimental data.

The conformation of the peptide backbone is defined by the dihedral angles phi (φ), psi (ψ), and omega (ω). The values of these angles can be estimated from NMR data. The ³J(HN,Hα) coupling constant, measured from high-resolution 1D or 2D spectra, can be related to the φ angle through the Karplus equation. The ω angle is generally planar (180°) for trans peptide bonds, which is the most common conformation.

The side-chain conformations (χ angles) of the valine and tyrosine residues are determined by analyzing the ³J(α,β) coupling constants and short- and medium-range NOEs between the side-chain protons and other protons in the molecule. Theoretical studies have demonstrated that the ¹³Cα chemical shift anisotropy (CSA) tensor is influenced by the backbone and side chain conformation. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Integrity and Purity

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and purity of this compound. Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate intact molecular ions with minimal fragmentation.

The expected monoisotopic mass of this compound (C₁₉H₂₉N₃O₅) is approximately 379.21 Da. nih.gov High-resolution mass spectrometry can measure this mass with high accuracy, confirming the elemental composition of the peptide. The purity of the sample can be assessed by the absence of significant peaks at other mass-to-charge ratios.

Tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence. In an MS/MS experiment, the parent ion of the peptide is isolated and then fragmented through collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions (typically b- and y-ions) are then analyzed. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the confirmation of the D-Val-L-Tyr-L-Val sequence.

Technique Information Obtained
High-Resolution MSAccurate molecular weight and elemental composition
Tandem MS (MS/MS)Amino acid sequence confirmation

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Structural Insights

Vibrational and electronic spectroscopy provide complementary information about the structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule's chemical bonds. mrclab.com For peptides, the amide bands are particularly informative. The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, is sensitive to the secondary structure (e.g., β-sheet, random coil). The amide II band (1500-1600 cm⁻¹), resulting from N-H bending and C-N stretching, also provides structural information. The positions and shapes of these bands can indicate the presence and nature of hydrogen bonding within the peptide. IR spectroscopy in the gas phase, combined with quantum-chemical calculations, can provide detailed structural information on neutral, isolated peptides. acs.org

UV-Vis Spectroscopy: Electronic spectroscopy in the ultraviolet-visible (UV-Vis) region is dominated by the electronic transitions of the tyrosine chromophore. The presence of the aromatic side chain in tyrosine allows it to absorb UV light. cymitquimica.com The absorption maximum (λmax) for the tyrosine residue is typically around 274-280 nm. The exact position and intensity of this peak can be influenced by the local environment of the tyrosine side chain, such as its solvent exposure and involvement in interactions with other residues. This technique is often used for the quantification of peptides containing aromatic amino acids. mrclab.comcymitquimica.com

Spectroscopic Technique Wavelength/Wavenumber Range Molecular Information
UV-Vis Spectroscopy200-400 nmElectronic transitions of the tyrosine chromophore
Infrared (IR) Spectroscopy4000-400 cm⁻¹Vibrational modes of chemical bonds, secondary structure (Amide I & II bands)

Crystallographic Studies and Three-Dimensional Structure Determination

While NMR provides information about the solution-state structure, X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state. To date, no specific crystal structure for this compound has been deposited in public databases. However, the principles of peptide crystallography can be applied to understand what such a study would entail.

The process would involve growing a high-quality single crystal of the tripeptide. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected. The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a detailed three-dimensional model of the peptide.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are indispensable tools for exploring the conformational landscape of peptides and for refining experimentally derived structures. nih.gov

Molecular Mechanics (MM) for Conformational Sampling

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. ebsco.com It is particularly well-suited for exploring the vast conformational space of flexible molecules like peptides.

In the context of this compound, a molecular mechanics force field (e.g., CHARMM, AMBER) would be used to represent the interactions between the atoms of the peptide. Conformational sampling techniques, such as molecular dynamics (MD) simulations or Monte Carlo methods, would then be employed to explore the different possible arrangements of the molecule. uow.edu.au

MD simulations, for instance, solve Newton's equations of motion for the atoms of the peptide over time, generating a trajectory of the molecule's dynamic behavior. diva-portal.org By analyzing this trajectory, researchers can identify the most stable (low-energy) conformations of the peptide and the transitions between them. This provides insights into the flexibility of the peptide backbone and the preferred orientations of the side chains. Ramachandran plots, which map the distribution of φ and ψ angles, can be generated from the simulation to visualize the allowed and disallowed regions of the conformational space. researchgate.net These computational approaches can also be used to predict spectroscopic properties that can then be compared with experimental data.

Quantum Mechanical (e.g., DFT) Calculations for Electronic Structure and Interactions

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and intramolecular interactions governing the three-dimensional conformation of this compound. These computational methods are used to investigate the molecule's equilibrium geometry, bonding characteristics, and non-covalent interactions that are critical for its stability and function. researchgate.net

DFT calculations can map the electron density distribution across the peptide, identifying regions of high and low electron density. This is fundamental to understanding the peptide's reactivity and interaction points. A key application is the analysis of intramolecular hydrogen bonds. For this compound, this includes potential hydrogen bonds between the backbone amide groups, the terminal amino and carboxyl groups, and the hydroxyl group of the tyrosine side chain.

Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, can further elucidate these interactions. researchgate.net NBO analysis quantifies the stabilization energy associated with donor-acceptor interactions, such as the delocalization of electron density from a lone pair (donor) on an oxygen or nitrogen atom to an antibonding orbital (acceptor) of a nearby N-H or O-H bond. researchgate.net This allows for a quantitative ranking of the strength of various hydrogen bonds within the molecule, revealing which interactions are most crucial for stabilizing its preferred conformation. For instance, calculations can determine the interaction energy between the tyrosine hydroxyl group and a backbone carbonyl oxygen, providing data on the stability of specific folded structures.

Table 1: Representative Data from NBO Analysis for Intramolecular Interactions Note: This table presents hypothetical but realistic values for illustrative purposes.

Donor NBO (Atom)Acceptor NBO (Atom)Interaction TypeE(2) Stabilization Energy (kcal/mol)
LP(1) O (Tyr side-chain)σ* N-H (Val-2 amide)Hydrogen Bond3.5
LP(1) O (Val-1 carbonyl)σ* N-H (Tyr-2 amide)Hydrogen Bond4.2
LP(1) O (Tyr-2 carbonyl)σ* N-H (Val-3 amide)Hydrogen Bond4.5
LP(1) N (Val-3 amide)σ* C-O (Tyr-2 carbonyl)n → π* interaction2.1

Analysis of Backbone and Side-Chain Torsion Angles (Ramachandran Maps)

The conformation of the this compound backbone is defined by a series of torsion angles (also called dihedral angles) along the polypeptide chain. bioinf.org.uk The three primary angles are phi (φ), psi (ψ), and omega (ω). bioinf.org.uk

Phi (φ): The angle of rotation around the N-Cα bond.

Psi (ψ): The angle of rotation around the Cα-C bond.

Omega (ω): The angle of rotation around the C-N bond (the peptide bond).

The omega angle is typically restricted to approximately 180° (a trans conformation) due to the partial double-bond character of the peptide bond, which keeps the peptide unit planar. wikipedia.org The φ and ψ angles, however, have significant rotational freedom, and their specific values determine the secondary structure of the peptide.

Table 2: Definition of Backbone Torsion Angles

Torsion AngleBond of RotationDefining AtomsTypical Value
Phi (φ)N-CαC-N-Cα-CVariable
Psi (ψ)Cα-CN-Cα-C-NVariable
Omega (ω)C-N (Peptide Bond)Cα-C-N-Cα~180° (trans)

A Ramachandran plot visualizes the sterically allowed combinations of φ and ψ angles for an amino acid residue. wikipedia.org For L-amino acids, distinct regions of the plot correspond to common secondary structures like right-handed α-helices and β-sheets.

Prediction of Secondary Structural Motifs (e.g., Beta-Hairpins) and Stereochemical Influence

The specific sequence of this compound suggests a predisposition for forming a well-defined, non-random structure, such as a beta-hairpin or a turn. A β-hairpin is a simple structural motif composed of two adjacent β-strands oriented in an antiparallel direction and connected by a short loop or turn. wikipedia.org

The stereochemistry of the peptide is a dominant factor in this prediction. The inclusion of a D-amino acid, particularly in a short peptide, is known to promote the formation of specific turn types (e.g., type I' or II' β-turns) that might not be as stable with all-L residues. nih.gov The D-residue can act as a nucleation site, initiating a folding cascade that stabilizes a hairpin structure. wikipedia.org In the sequence D-Val-L-Tyr-L-Val, the D-Valine at the first position can induce a turn that brings the two valine residues into proximity, potentially stabilized by hydrophobic interactions between their isopropyl side chains and hydrogen bonds across the peptide backbone.

Conversely, some studies have shown that substituting an L-amino acid with its D-enantiomer can be disruptive to an existing β-hairpin structure that is optimized for L-residues. mdpi.com However, in a de novo context, a D-L-L sequence can be designed specifically to adopt a turn conformation. The destabilizing effect of a D-amino acid is often less than that of other backbone modifications, indicating that while it alters the geometry, it does not necessarily prevent ordered folding. mdpi.com The interplay between the turn-promoting nature of the D-Val residue and the β-strand-favoring tendency of the L-Val residue is key to the final structure.

Table 3: Influence of D-Amino Acids on Peptide Secondary Structure

Structural ElementInfluence of D-Amino Acid InclusionRationale
β-Turn Can stabilize specific turn types (e.g., type I', II')The required positive φ angle for a residue at position i+1 or i+2 of a turn is readily adopted by a D-amino acid.
β-Hairpin Can promote hairpin formation by stabilizing the turn region.A stable turn is a critical component for initiating and maintaining a hairpin fold.
α-Helix Disrupts right-handed α-helices; can promote left-handed α-helices.D-amino acids favor the φ/ψ angles of a left-handed helix, which are sterically forbidden for L-amino acids.

Chiral Purity Assessment and Enantiomeric Discrimination

The determination of chiral purity is a critical aspect of quality control for synthetic peptides like this compound. wiley.comresearchgate.net Undesirable enantiomeric impurities (e.g., L-Valine at the first position or D-Tyrosine at the second) can arise from the starting amino acid materials or from racemization during the peptide synthesis process. wiley.com Sensitive analytical methods are required to separate and quantify these diastereomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the chiral purity of peptides. The standard approach involves two main steps:

Acid Hydrolysis: The peptide is broken down into its individual amino acid constituents, typically using 6N HCl.

Chiral Chromatography: The resulting mixture of amino acids is analyzed using an HPLC system equipped with a chiral stationary phase (CSP) or by using a chiral derivatizing agent followed by separation on a standard reversed-phase column. nih.gov

A well-established method for the enantiomeric separation of valine involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, followed by separation using reversed-phase HPLC (RP-HPLC). rsc.org The diastereomeric adducts formed from D- and L-valine can be resolved with high efficiency. For instance, using a Chiralcel OD-3R column, it is possible to quantify trace levels of D-valine as a chiral impurity in L-valine down to 0.05%. rsc.orgrsc.org This same principle is applied to the hydrolysate of this compound to confirm the stereochemical identity of each valine residue. A similar process would be used for the D- and L-tyrosine enantiomers.

Table 4: Example Linearity Data for Quantification of D-Valine Impurity via RP-HPLC Data adapted from methodology described in reference rsc.org.

D-Valine LevelConcentration (mg/mL)Peak Area (arbitrary units)
0.05%0.00055,210
0.10%0.001010,350
0.20%0.002020,800
0.50%0.005051,950
Correlation Coefficient (r²) > 0.999

Analytical Methods for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measurement of the purity of a chiral sample, calculated as the difference between the mole fractions of the two enantiomers. Several advanced analytical methods are employed to determine the ee of the amino acid components of a peptide with high accuracy.

A robust method to account for racemization that might occur during the sample preparation (hydrolysis) step involves using deuterated acid. The peptide is hydrolyzed in a medium such as 6N DCl in heavy water (D₂O). nih.govbiosynth.com Any amino acid that racemizes during this process will incorporate a deuterium (B1214612) atom at its α-carbon. By using mass spectrometry (LC-MS or GC-MS) to analyze the products, it is possible to distinguish between the D-amino acids that were originally present in the peptide and those that were formed via racemization during hydrolysis. biosynth.com The non-deuterated molecular ions of both enantiomers are monitored to determine the original D-amino acid proportion. biosynth.com

Other methods for determining enantiomeric purity include:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers very high resolution and sensitivity for separating derivatized amino acid enantiomers, allowing for precise ee determination with errors as low as ±0.5%. nih.gov

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral reagent, such as quinine, can induce a chemical shift difference in the NMR spectra of the D- and L-enantiomers, allowing for their quantification. rsc.org This provides a rapid method for assessing the enantiomeric purity of the derivatized amino acids. rsc.org

Table 5: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination

MethodPrincipleAdvantagesCommon Application
LC-MS/GC-MS with Deuterated Hydrolysis Differentiates original D-enantiomers from those produced by racemization during sample prep. nih.govbiosynth.comHigh accuracy, corrects for procedural artifacts.Gold standard for peptide/protein chiral purity analysis.
GCxGC-MS High-efficiency chromatographic separation of derivatized enantiomers in two dimensions. nih.govExtremely high resolution and sensitivity.Analysis of complex mixtures requiring high precision.
NMR with Chiral Shift Reagents A chiral reagent complexes with enantiomers, creating distinct, quantifiable signals. rsc.orgRapid, non-destructive (for the derivatized sample).Purity analysis of amino acid derivatives and other small chiral molecules.

Enzymatic Interactions and Biotransformation of D Valyl L Tyrosyl L Valine

Proteolytic Susceptibility and Stability

Mechanisms of Resistance to Protease-Mediated Degradation (Role of D-amino acids)

The inclusion of a D-amino acid, such as the D-valine residue in D-Valyl-L-tyrosyl-L-valine, is a well-established strategy for enhancing peptide stability against enzymatic breakdown. tufts.edufrontiersin.org The primary reason for this increased resistance lies in the stereospecificity of proteases, which are chiral enzymes naturally evolved to recognize and cleave peptide bonds between L-amino acids. tufts.edursc.org

Proteases, such as the common serine protease chymotrypsin (B1334515), possess a highly specific three-dimensional active site. tufts.edu This site contains a catalytic triad (B1167595) (e.g., histidine, aspartate, and serine) and binding pockets that are precisely arranged to accommodate the specific stereochemistry of L-amino acid residues. tufts.edu The interactions between the substrate's backbone and side chains with the enzyme's active site are crucial for stable binding and subsequent catalysis. tufts.edu

When a peptide containing a D-amino acid attempts to bind to the active site of a typical protease, the altered stereochemistry at the alpha-carbon of the D-residue prevents it from fitting correctly. tufts.edu This misalignment disrupts the critical interactions necessary for the formation of a stable enzyme-substrate complex. tufts.edunih.gov Molecular dynamics simulations have shown that the presence of a D-amino acid can significantly alter the distance between the scissile peptide bond and the enzyme's catalytic residues, leading to a non-productive, inactive conformation. nih.govacs.org This poor binding affinity is the principal mechanism behind the observed proteolytic stability of D-amino acid-containing peptides. nih.govacs.org While some proteases might exhibit minimal activity against D-peptides, the rate of cleavage is significantly lower than for their L-counterparts. tufts.edu For example, in one study, chymotrypsin cleaved only about 10% of a D-peptide while degrading approximately 50% of the corresponding L-peptide under similar conditions. tufts.edu

This resistance to degradation is a key advantage in therapeutic peptide design, as it can prolong the in vivo circulation half-life and bioavailability of the peptide. mdpi.com

Comparative Enzymatic Stability in Biological Homogenates (e.g., Cell and Tissue Extracts)

The enhanced stability conferred by D-amino acids is evident when peptides are exposed to complex biological environments like cell and tissue homogenates, which are rich in various proteases. mdpi.comrsc.org Studies comparing the degradation of peptides containing D-amino acids to their all-L-amino acid counterparts consistently demonstrate superior stability for the D-isomers. mdpi.comfrontiersin.orgnih.gov

For instance, research on gemcitabine (B846) prodrugs showed that a 5'-D-valyl-gemcitabine conjugate exhibited high stability in all tested media, including cell homogenates, with a half-life exceeding 120 minutes. mdpi.com Similarly, dipeptide prodrugs of floxuridine (B1672851) containing D-valine were found to be the most stable among those tested in various cell homogenates. ku.edu In a study involving antimicrobial peptides, a derivative where all L-lysine and L-arginine residues were replaced with their D-enantiomers displayed remarkable stability in human plasma, with over 60% of the peptide remaining intact after 24 hours. frontiersin.org

This stability is a direct consequence of the resistance to proteolytic enzymes present in these extracts. mdpi.comnih.gov The enzymatic activation or degradation of various amino acid and dipeptide prodrugs is often significantly faster in cell homogenates than in simple buffer solutions, highlighting the enzymatic nature of the breakdown process. mdpi.comnih.gov Peptides containing D-amino acids consistently show enhanced resistance in these homogenates compared to their parent compounds or all-L-analogs. mdpi.comnih.gov For example, amino acid ester prodrugs of floxuridine were found to be 20- to 40-fold more stable than the parent drug against degradation by thymidine (B127349) phosphorylase. nih.gov

Table 1: Comparative Stability of Peptides/Prodrugs in Biological Media
CompoundBiological MediumObservationReference
5'-D-Valyl-gemcitabineCell homogenatesHalf-life > 120 minutes; highest stability among tested prodrugs. mdpi.com
D-Val-FloxuridineCell homogenatesMost stable among tested floxuridine prodrugs. ku.edu
DP06 (all D-Lys/Arg AMP)Human plasma>60% of peptide remained intact after 24 hours. frontiersin.org
Amino acid ester prodrugs of floxuridineThymidine phosphorylase presence20- to 40-fold more stable than parent floxuridine. nih.gov

Specific Enzyme Interactions (e.g., Thymidine Phosphorylase, Cytidine (B196190) Deaminase)

The tripeptide this compound may be involved in prodrug strategies, where a peptide moiety is attached to a drug to improve its delivery or stability. In this context, interactions with specific enzymes like thymidine phosphorylase and cytidine deaminase are highly relevant, as these enzymes are often involved in the activation of anticancer nucleoside analogs such as floxuridine and gemcitabine. mdpi.comacs.orgnih.govulisboa.pt

Attaching an amino acid or peptide promoiety to a drug like gemcitabine or floxuridine can protect the drug from premature degradation by these enzymes. mdpi.comacs.org For example, gemcitabine is rapidly metabolized by cytidine deaminase. rsc.org However, when formulated as amino acid or dipeptide monoester prodrugs, it exhibits significantly enhanced resistance to both cytidine deaminase and thymidine phosphorylase. mdpi.com Studies on gemcitabine prodrugs, including those with D-valine, showed they were at least 15-fold more stable against cytidine deaminase and at least 5- to 10-fold more stable against thymidine phosphorylase compared to the parent drug. mdpi.com The half-lives of several of these prodrugs, including 5'-D-valyl-gemcitabine, in the presence of these enzymes exceeded 120 minutes, demonstrating their superior resistance to metabolic degradation. mdpi.com

Similarly, floxuridine is quickly degraded by thymidine phosphorylase to the less active 5-fluorouracil. nih.gov Amino acid and dipeptide ester prodrugs of floxuridine, however, are quite resistant to this degradation. nih.govacs.org This protection is crucial for prodrugs designed for targeted therapy, where the peptide carrier is intended to be cleaved by other enzymes (like proteases or esterases) that are overexpressed in tumor tissues, thereby releasing the active drug at the target site. nih.govnih.gov

Recognition and Processing by Aminoacyl-tRNA Synthetases (aaRSs)

Molecular Basis of L-Valine Discrimination by Valyl-tRNA Synthetase (ValRS)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA). pnas.org These enzymes exhibit remarkable specificity, not only for the amino acid but also for its chirality, almost exclusively selecting L-amino acids over their D-enantiomers. nih.gov

Valyl-tRNA synthetase (ValRS) is responsible for charging tRNA(Val) with L-valine. Its ability to discriminate against D-valine is rooted in the precise three-dimensional architecture of its amino acid binding pocket within the catalytic active site. nih.govresearchgate.net The active site is structured to form a network of specific interactions (hydrogen bonds, van der Waals forces, and electrostatic interactions) with the L-isomer of valine. The arrangement of the amino group, carboxyl group, and the side chain of L-valine allows for an optimal fit. uab.edu

If D-valine enters the active site, its chiral alpha-carbon places the side chain and functional groups in positions that cause steric clashes and prevent the formation of the necessary stabilizing bonds. researchgate.net This steric exclusion makes the binding of D-valine energetically unfavorable, effectively preventing its activation (the formation of valyl-adenylate) and subsequent transfer to tRNA(Val). researchgate.netresearchgate.net While some aaRSs, like Tyrosyl-tRNA synthetase (TyrRS), show a weaker stereospecificity and can activate D-amino acids, ValRS is among the synthetases with a highly stringent active site that acts as the primary gatekeeper for chiral discrimination. nih.gov

ValRS also employs a "double-sieve" mechanism to discriminate L-valine from other structurally similar L-amino acids like L-isoleucine (larger) and L-threonine (isosteric). nih.govrcsb.org The first sieve is the initial binding pocket, where a specific proline residue (Pro41 in Thermus thermophilus) allows valine to fit but sterically excludes the larger isoleucine. researchgate.netrcsb.org This same site, however, cannot distinguish L-valine from the similarly sized L-threonine. nih.gov

Fidelity Mechanisms of aaRSs (Pre- and Post-transfer Editing)

To handle cases where the initial binding site (the first sieve) fails to reject a non-cognate amino acid, many aaRSs, including ValRS, possess a second fidelity mechanism known as editing or proofreading. nih.govpnas.org This editing can occur at two stages: pre-transfer and post-transfer. nih.gov

Post-transfer editing is the dominant fidelity mechanism for ValRS. pnas.orgaars.online This process occurs after the incorrect amino acid has been attached to the tRNA, forming a mischarged tRNA (e.g., Thr-tRNA(Val)). nih.gov The synthetase then translocates the 3' end of the mischarged tRNA from the catalytic active site to a separate, dedicated editing domain. pnas.org In ValRS, this editing domain is the CP1 domain. pnas.org This editing site acts as the "second sieve," containing a binding pocket that is specifically shaped to accommodate and hydrolyze the incorrect amino acid (like threonine) but not the correct one (valine). nih.govrcsb.org The pocket in the editing domain of ValRS can accommodate the hydroxyl group of threonine, facilitating its hydrolysis from the tRNA, while the hydrophobic nature of the pocket repels the valine side chain, protecting correctly charged Val-tRNA(Val) from cleavage. nih.gov

Together, the high stereospecificity of the catalytic active site and the robust post-transfer editing mechanism ensure that D-valine is not activated and that other incorrect amino acids that are mistakenly activated are efficiently removed, thus maintaining the high fidelity of protein synthesis. nih.govaars.online

Stereochemical Specificity in aaRS Substrate Binding

The fidelity of protein synthesis is critically dependent on the ability of aminoacyl-tRNA synthetases (aaRSs) to accurately recognize and charge tRNAs with their cognate L-amino acids. numberanalytics.comnumberanalytics.com The presence of a D-amino acid, such as the D-valine at the N-terminus of this compound, presents a significant challenge to this system.

AaRSs employ a "double-sieve" mechanism to ensure fidelity, where the active site acts as a coarse sieve to exclude amino acids larger than the cognate one, and an editing site serves as a fine sieve to hydrolyze smaller, incorrect amino acids that were mistakenly activated. frontiersin.org However, the primary challenge posed by D-amino acids is not size but stereochemistry.

While most aaRSs exhibit high stereospecificity, effectively discriminating against D-amino acids, some have been shown to possess a weaker stereoselectivity. numberanalytics.comoup.com For instance, tyrosyl-tRNA synthetase (TyrRS) demonstrates unusually low stereospecificity and can activate both L-tyrosine and D-tyrosine with similar catalytic efficiency. nih.gov Studies on Bacillus stearothermophilus TyrRS revealed that the side chains of L-Tyr and D-Tyr bind in an almost identical manner. nih.gov This suggests that if D-tyrosine were present in the tripeptide instead of L-tyrosine, it could potentially be recognized and activated by TyrRS.

To counter the threat of D-amino acids entering the translational machinery, cells have evolved proofreading mechanisms. elifesciences.orgnih.gov A key enzyme in this process is D-aminoacyl-tRNA deacylase (DTD), a trans-editing factor that specifically hydrolyzes D-amino acids erroneously attached to tRNAs, thereby preventing their incorporation into proteins. elifesciences.orgnih.gov DTD operates through a mechanism of L-chiral rejection, creating a binding pocket that fits the chiral center of a D-aminoacyl-tRNA complex but excludes the L-form. oup.comelifesciences.org This system acts as a crucial quality control checkpoint to maintain the homochirality of proteins. nih.govresearchgate.net Therefore, even if an aaRS were to mistakenly activate a D-amino acid from a peptide fragment, DTD would likely intercept the mischarged tRNA.

Other Enzyme-Catalyzed Reactions Involving the Tripeptide

Beyond the interactions with the core translational machinery, tripeptides like this compound can be involved in or be the subject of other specific enzyme-catalyzed reactions. These include advanced applications like nanozyme-mediated modifications, the targeted inhibition of specific enzymes by its derivatives, and its synthesis via enzymatic routes.

Nanozyme-Mediated Crosslinking of Peptides

Nanozymes are nanomaterials with enzyme-like characteristics that have emerged as robust alternatives to natural enzymes due to their stability and cost-effectiveness. nih.govresearchgate.net They can catalyze a variety of reactions, including the crosslinking of peptides, which is valuable for creating stable nanostructures like hydrogels for drug delivery or biosensing applications. whiterose.ac.uktandfonline.com

The crosslinking of peptides can be achieved through various nanozyme-mediated strategies. For example, nanozymes with peroxidase-like activity can generate reactive species that induce covalent bond formation between peptide units. nih.gov Another approach involves using nanozymes to catalyze specific chemical reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to link peptide molecules functionalized with azide (B81097) and alkyne groups. nih.govwhiterose.ac.uk

While there is no specific research on the nanozyme-mediated crosslinking of this compound, the principles can be applied. The tyrosine residue within the tripeptide could be a target for peroxidase-mimicking nanozymes, leading to dityrosine (B1219331) crosslinks. Alternatively, the N-terminus (D-Valine) or C-terminus (L-valine) of the peptide could be chemically modified with functional groups (e.g., azides or alkynes) to enable nanozyme-catalyzed crosslinking, forming larger peptide structures or conjugating the tripeptide to other molecules or surfaces. researchgate.net

Inhibition of Specific Enzymes by Tripeptide Derivatives (e.g., Tyrosinase, Elastase)

Tripeptides and their derivatives are a significant class of enzyme inhibitors, targeting proteases and other enzymes involved in various physiological and pathological processes.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation and preventing enzymatic browning in foods. mdpi.commazums.ac.ir Numerous studies have shown that tripeptides, particularly those containing aromatic residues like tyrosine and phenylalanine, can be potent tyrosinase inhibitors. nih.gov Often, these tripeptides are conjugated with other molecules, such as kojic acid or caffeic acid, to enhance their inhibitory activity. nih.govnih.govacs.org The mechanism of inhibition often involves the peptide binding to the active site of the enzyme, chelating the copper ions essential for catalysis. mdpi.commazums.ac.ir While this compound itself has not been specifically reported as a tyrosinase inhibitor, its L-tyrosine residue makes its derivatives potential candidates for such activity.

Elastase Inhibition: Human Neutrophil Elastase (HNE) is a serine protease implicated in inflammatory diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. mdpi.comfrontiersin.org Consequently, developing HNE inhibitors is a major therapeutic goal. Peptidyl derivatives, including tripeptides, have been extensively investigated as elastase inhibitors. mdpi.comresearchgate.net These inhibitors are often designed as substrate analogues that bind irreversibly to the active site serine residue. researchgate.net For example, tripeptides with a valine residue at the P1 position (the residue preceding the cleavage site) are common, as elastase preferentially cleaves after small, hydrophobic residues like valine and alanine. The structure Boc-Val-Pro-ValP(OPh)2 is a known irreversible inhibitor of elastase. The this compound sequence contains two valine residues, making its derivatives, particularly those modified at the C-terminal valine, potential candidates for elastase inhibition.

Table 1: Examples of Tripeptide Derivatives as Enzyme Inhibitors This table is interactive. You can sort and filter the data.

Inhibitor Class Target Enzyme Example Peptide/Derivative Inhibitory Concentration (IC₅₀) / Constant (kₑₙₐcₜ/Kᵢ) Source
Tripeptide Tyrosinase CSF (Cys-Ser-Phe) 136.04 µM mdpi.com
Tripeptide Tyrosinase CSN (Cys-Ser-Asn) 177.74 µM mdpi.com
Tripeptide Tyrosinase CVL (Cys-Val-Leu) 261.79 µM mdpi.com
Caffeic Acid-Peptide Conjugate Tyrosinase CA-MHIR 47.9 µM acs.org
Thiosemicarbazone-Tripeptide Conjugate Tyrosinase FWY-TSC 1 6.57 µM nih.gov
α-aminoalkylphosphonate Human Neutrophil Elastase Boc-l-Met(O)₂-l-Pro-Valᴾ(OC₆H₄-S-CH₃)₂ 1,626,200 M⁻¹s⁻¹ mdpi.com
α-aminoalkylphosphonate Human Neutrophil Elastase Boc-l-Gln-l-Pro-Valᴾ(OC₆H₄-S-CH₃)₂ 743,300 M⁻¹s⁻¹ mdpi.com

Enzymatic Synthesis of Related Peptides (e.g., Dipeptide Synthesis)

The synthesis of peptides can be achieved through chemical methods or by using enzymes as catalysts. Enzymatic peptide synthesis offers several advantages, including high stereospecificity (avoiding racemization), mild reaction conditions, and reduced need for complex protecting group strategies. nih.govubc.ca Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to form them under controlled conditions, such as in the presence of organic solvents or by using modified substrates. nih.gov

Enzymes like thermolysin and carboxypeptidase Y have been successfully used for the synthesis of dipeptides and tripeptides. nih.govnih.gov The synthesis can be performed in solution or on a solid support, which simplifies product purification. researchgate.net For example, a two-step system using carboxypeptidase Y for condensation followed by a peptide-amidase for deamidation has been used for the continuous production of dipeptides. nih.gov Similarly, thermolysin can catalyze the coupling of N-protected amino acids to an immobilized amino acid on a resin, allowing for the stepwise synthesis of longer peptides. researchgate.net

These enzymatic methods could be adapted for the synthesis of this compound or its related peptide fragments. The stereospecificity of the enzymes would be a key consideration, as they must be able to accept the D-valine as a substrate for the coupling reactions.

Biochemical Roles and Biological Implications of D Valyl L Tyrosyl L Valine

Identification as a Metabolite or Intermediate in Peptide Catabolism

Peptides are in a constant state of turnover within biological systems, being synthesized and subsequently broken down into their constituent amino acids or smaller peptide fragments. This process, known as peptide catabolism, is crucial for recycling amino acids and for regulating the levels of biologically active peptides. Short peptides, such as di- and tripeptides, are often generated as intermediates during the enzymatic breakdown of larger proteins. For instance, the dipeptide Valyltyrosine is recognized as an incomplete breakdown product of protein digestion or catabolism. It is therefore highly probable that the tripeptide D-Valyl-L-tyrosyl-L-valine can also be formed as a transient intermediate during the degradation of larger peptides and proteins that contain these amino acid residues.

The presence of a D-amino acid, in this case, D-valine, at the N-terminus introduces a significant factor in its metabolic fate. Most proteases and peptidases in higher organisms are stereospecific for L-amino acids. frontiersin.orgnih.gov The peptide bond preceding an L-amino acid is the typical substrate for these enzymes. Consequently, the peptide bond between D-valine and L-tyrosine in this compound would be resistant to cleavage by many common aminopeptidases, which sequentially remove amino acids from the N-terminus of a peptide. nih.gov This resistance to degradation suggests that if formed, this compound could have a longer half-life in certain biological environments compared to its all-L-amino acid counterpart, L-Valyl-L-tyrosyl-L-valine.

The degradation of such a peptide would likely rely on specialized enzymes that can either bypass the D-amino acid or specifically recognize and cleave peptide bonds involving D-amino acids. Some microorganisms possess D-stereospecific peptidases that can hydrolyze peptides containing D-amino acids. acs.org In mammals, the breakdown might proceed from the C-terminus via carboxypeptidases, which would cleave the L-valine, leaving a D-Valyl-L-tyrosine dipeptide. The subsequent breakdown of this dipeptide would again be challenging for conventional peptidases.

Impact of D-Amino Acid Content on Biochemical Pathways

The incorporation of a D-amino acid into a peptide sequence has profound implications for its interaction with and influence on biochemical pathways. The primary effect stems from the altered stereochemistry, which can dramatically change the peptide's three-dimensional structure and its recognition by enzymes and receptors.

One of the most significant impacts is the enhanced stability against enzymatic degradation. Peptides containing D-amino acids are known to be more resistant to proteolysis by common proteases, which are highly specific for L-amino acid substrates. frontiersin.orgnih.gov This increased stability can lead to a prolonged presence of the peptide in a biological system, potentially amplifying its biological effects.

Furthermore, the presence of D-amino acids can alter the peptide's interaction with specific cellular targets. For example, in the context of antimicrobial peptides, the introduction of D-amino acids can lead to decreased helicity and a change in spatial structure, which may reduce hemolytic activity against host cells while maintaining or even increasing antimicrobial activity against bacteria. frontiersin.orgoup.com

The metabolism of the D-valine component itself is also a key consideration. In many organisms, D-amino acids can be toxic if they accumulate, as they can interfere with protein synthesis and other metabolic processes. cdnsciencepub.com To counteract this, organisms possess enzymes like D-amino acid oxidase (DAO), which specifically degrades D-amino acids. nih.gov The presence of this compound could, therefore, influence pathways related to D-amino acid metabolism.

The table below summarizes the potential impacts of the D-amino acid content on biochemical pathways.

FeatureImpact of D-Amino Acid ContentReference
Enzymatic Stability Increased resistance to degradation by common proteases. frontiersin.orgnih.gov
Biological Activity Altered interaction with cellular targets, potentially leading to modified or novel biological effects. frontiersin.orgoup.com
Metabolic Pathways Potential to influence D-amino acid metabolic pathways and the activity of enzymes like D-amino acid oxidase. nih.gov
Cellular Toxicity Potential for cellular toxicity if the D-amino acid component accumulates. cdnsciencepub.com

Interactions with Peptide Transport Systems (e.g., Oligopeptide Transporters like hPEPT1)

The cellular uptake of small peptides is primarily mediated by specific transport proteins. In humans, the intestinal H+/peptide symporter PEPT1 is a key player, responsible for the absorption of di- and tripeptides from the diet. physoc.orgwiley.com This transporter exhibits broad substrate specificity, accommodating a vast array of di- and tripeptides. wiley.comresearchgate.net

The stereochemistry of the amino acid residues within a peptide significantly influences its interaction with peptide transporters. Generally, transporters like PEPT1 show a preference for peptides containing L-amino acids. researchgate.net However, the transporter can still recognize and transport peptides containing D-amino acids, albeit often with a lower affinity compared to their all-L counterparts. For instance, studies on the lactococcal peptide transport protein DtpT, which is related to the PTR family that includes hPEPT1, have shown that the transporter is more restrictive in its substrate recognition and has a higher selectivity for L-isomers at the N-terminal position. asm.org Similarly, research on the binding protein of the di-tripeptide transport system of Lactococcus lactis indicated that dipeptides containing a D-residue at either the first or second position did not provoke a mobility shift, suggesting a lack of binding. rug.nl

The table below outlines the factors influencing the interaction of peptides with transport systems like hPEPT1.

FactorInfluence on Peptide TransportReference
Stereochemistry Transporters generally exhibit a preference for L-amino acids, but can often still transport peptides with D-amino acids, albeit with lower affinity. researchgate.netasm.orgrug.nl
Peptide Length Transporters like hPEPT1 are specific for di- and tripeptides. physoc.orgwiley.com
Amino Acid Composition The charge and hydrophobicity of the amino acid side chains affect the affinity of the peptide for the transporter. researchgate.net
Termini Modification Free N- and C-termini are generally required for efficient transport. asm.org

Influence on Cellular Physiology in Model Organisms (e.g., Microbial Growth, Plant Metabolism)

The introduction of a D-amino acid-containing peptide like this compound into the environment of a model organism can have significant effects on its cellular physiology.

In the context of microbial growth , D-amino acids and peptides containing them can have diverse effects. Some D-amino acids are known to inhibit bacterial growth and biofilm formation. frontiersin.orgcdnsciencepub.comnih.gov For example, the incorporation of D-amino acids like D-leucine and D-methionine into the cell wall of Bacillus subtilis has been shown to inhibit its growth. cdnsciencepub.com D-amino acids can also act as signaling molecules in bacterial communities, regulating processes like biofilm disassembly. nih.gov Therefore, this compound could potentially modulate microbial growth, either by direct antimicrobial action or by interfering with bacterial signaling pathways. The presence of a D-amino acid at the N-terminus would also make the peptide resistant to degradation by many bacterial proteases, potentially prolonging its effect. frontiersin.orgnih.gov

In plant metabolism , amino acids can act as signaling molecules and can influence growth and development. High concentrations of certain amino acids, including valine, have been shown to inhibit the growth of new shoots in peach trees. It is plausible that this compound could also exert effects on plant metabolism. Plants are known to be able to acquire and assimilate nitrogen from peptide-bound and D-enantiomers of amino acids. frontiersin.org The presence of the D-valine could lead to altered metabolic processing compared to the all-L-peptide, potentially leading to different physiological outcomes.

In yeast , another common model organism, peptides can serve as a nitrogen source and their uptake is mediated by oligopeptide transporters. frontiersin.org The introduction of a D-amino acid-containing peptide could affect yeast cell physiology. Some peptides can induce cell death in yeast through various mechanisms, including the induction of oxidative stress and apoptosis-like pathways. nih.gov The specific effects of this compound on yeast would depend on its ability to be transported into the cell and its subsequent interactions with intracellular components.

Role of Peptidic Analogs in Enzyme Modulation

Peptidic analogs, including those containing D-amino acids, are widely studied for their potential to modulate enzyme activity. By mimicking the structure of a natural peptide substrate or ligand, these analogs can act as inhibitors or activators of specific enzymes. The inclusion of a D-amino acid can be a key design feature to enhance the therapeutic potential of such peptides.

The primary advantage of incorporating a D-amino acid is the increased resistance to proteolytic degradation, which leads to a longer in vivo half-life and improved bioavailability. nih.govmdpi.com This is a crucial property for a peptide-based drug. Furthermore, the altered stereochemistry can lead to tighter binding to the target enzyme or receptor, resulting in enhanced potency. mdpi.comacs.org

For example, D-peptide inhibitors have been designed to block the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, demonstrating the potential of this approach in developing antiviral therapeutics. acs.org In the context of cancer therapy, peptide-based inhibitors are being developed to disrupt protein-protein interactions that are critical for tumor growth. mdpi.com

Analogs of this compound could potentially be designed to target specific enzymes. For instance, tripeptides have been investigated as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and cyclooxygenase-2 (COX-2). nih.govfrontiersin.org The specific sequence and the presence of the D-valine would determine the target specificity and inhibitory potency of such an analog. The design of such analogs often involves a detailed understanding of the enzyme's active site and the structure-activity relationships of its substrates.

The table below summarizes the roles of peptidic analogs in enzyme modulation.

Role of Peptidic AnalogsKey Features and AdvantagesReference
Enzyme Inhibition Can act as competitive or non-competitive inhibitors by binding to the active site or allosteric sites of an enzyme. nih.govfrontiersin.org
Increased Stability Incorporation of D-amino acids enhances resistance to proteolytic degradation, leading to a longer half-life. nih.govmdpi.com
Enhanced Potency The altered stereochemistry can result in tighter binding to the target enzyme, improving inhibitory activity. mdpi.comacs.org
Therapeutic Potential Peptidic analogs are being developed as drugs for a wide range of diseases, including viral infections and cancer. mdpi.comacs.org

Advanced Research Methodologies for Investigating D Valyl L Tyrosyl L Valine

Isotopic Labeling Strategies for Tracing Metabolic Fates and Reaction Mechanisms

Isotopic labeling is a powerful technique for tracing the metabolic fate and delineating the reaction mechanisms of molecules within a biological system. chempep.com For D-Valyl-L-tyrosyl-L-valine, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H or D) can be incorporated into the peptide's structure. chempep.comisotope.com This allows for its unambiguous detection and tracking by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy as it moves through and is acted upon by the body. chempep.com

The synthesis of an isotopically labeled version of this compound would be the first step. This can be achieved by using commercially available labeled amino acid precursors in solid-phase peptide synthesis. isotope.com For instance, one or all of the constituent amino acids could be replaced with their labeled counterparts.

Table 1: Examples of Isotopically Labeled Precursors for Synthesis

Precursor Amino AcidLabeled VariantIsotope(s)Potential Use in Tracing
D-ValineD-Valine-¹³C₅,¹⁵N¹³C, ¹⁵NTracing the intact peptide and its nitrogen-containing metabolites.
L-TyrosineL-Tyrosine-ring-D₄²HFollowing the fate of the tyrosine moiety, resistant to exchange in aqueous environments. nih.gov
L-ValineL-Valine-D₈²HTracking the C-terminal valine and its metabolic byproducts. liverpool.ac.uk

Once the labeled peptide is introduced into a biological system (e.g., cell culture or an animal model), its journey can be monitored. By analyzing samples (e.g., plasma, urine, tissue extracts) at different time points using LC-MS, researchers can identify the parent peptide and any new molecules that contain the isotopic label. This approach can reveal rates of absorption, distribution, metabolism, and excretion. For example, the appearance of labeled L-tyrosyl-L-valine could indicate cleavage of the D-valine residue. Similarly, the detection of labeled p-hydroxyphenylpyruvic acid would suggest further metabolism of the tyrosine component. portlandpress.com This level of detail is crucial for understanding the peptide's stability and how its unique D-amino acid composition influences its metabolic pathway. liverpool.ac.uk

Quantitative Analytical Techniques in Complex Biological Matrices

To accurately measure the concentration of this compound in complex biological matrices such as plasma or tissue homogenates, highly sensitive and specific analytical methods are necessary. springernature.com High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose. nih.govmdpi.com This technique combines the separation power of HPLC with the mass-based detection and fragmentation capabilities of MS/MS, allowing for precise quantification even at very low concentrations. mdpi.comhpst.cz

The development of a quantitative LC-MS/MS method involves several key steps. First, the peptide must be efficiently extracted from the biological matrix, often through protein precipitation with organic solvents, followed by solid-phase extraction (SPE) to remove interfering substances like lipids. springernature.commdpi.com An internal standard, ideally an isotopically labeled version of this compound (e.g., this compound-D₈), is added at a known concentration to the sample at the beginning of the extraction process to correct for any sample loss during preparation and for variations in instrument response.

The mass spectrometer is set to operate in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the peptide) is selected and fragmented, and then one or more specific product ions are monitored. This two-stage mass filtering provides exceptional selectivity.

Table 2: Hypothetical LC-MS/MS Method Parameters for this compound Quantification

ParameterValue/Description
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)380.2 (M+H)⁺
Product Ions (m/z)e.g., 281.1 (loss of D-Val), 164.1 (Tyrosine immonium ion)
Internal StandardD-Valyl(D₈)-L-tyrosyl-L-valine; Precursor: 388.2, Product: 289.1
Validation
Linearity Range0.5 - 500 ng/mL
LLOQ0.5 ng/mL
Accuracy & Precision<15% RSD

This type of validated assay would enable pharmacokinetic studies, determining how the concentration of this compound changes over time after administration, and biodistribution studies, measuring its concentration in different tissues.

In Vitro Experimental Systems for Biochemical and Enzymatic Assays (e.g., Cell-free extracts, Recombinant Enzymes)

In vitro systems are indispensable for dissecting the biochemical activity of a compound like this compound without the complexities of a whole organism. nih.gov These systems, which include cell-free extracts and purified recombinant enzymes, can be used to identify enzymes that interact with the peptide and to characterize the kinetics of those interactions. mdpi.com

Given its structure, this compound could be a substrate or an inhibitor of various peptidases. plos.org A common experimental approach is to incubate the tripeptide with a source of enzymes, such as a cell-free extract from the liver or intestine, and monitor its degradation over time using LC-MS. The presence of a D-amino acid at the N-terminus might confer resistance to common aminopeptidases. plos.org

To identify specific enzymes responsible for its cleavage, this compound can be tested against a panel of purified recombinant peptidases (e.g., prolyl endopeptidase, dipeptidyl peptidase IV). researchgate.netnih.gov By measuring the rate of substrate disappearance or product formation, one can determine the enzyme's specificity and kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat).

Table 3: Hypothetical Kinetic Data for Peptidase Activity on this compound

EnzymeSubstrate Concentration (µM)Initial Velocity (µM/min)Km (µM)kcat (s⁻¹)
Recombinant Peptidase X 101.2550.5
252.5
504.0
1005.8
2007.5
Recombinant Peptidase Y 10 - 200No significant activityN/AN/A

These assays can reveal which enzymes are capable of breaking the peptide bonds of this compound and provide insight into its potential sites of action and biological stability. plos.org

Bioinformatic and Proteomic Approaches for Peptide Discovery and Functional Prediction

Bioinformatics and proteomics offer powerful in silico and high-throughput methods to predict the potential function of peptides and to identify them within complex biological samples. mdpi.comcirad.fr

Bioinformatic tools can analyze the primary sequence of this compound to predict its physicochemical properties and potential bioactivities. oup.com Several databases and prediction servers exist for this purpose. For example, tools like PeptideRanker or PEPred-Suite can score a peptide's potential to be bioactive based on sequence features learned from large datasets of known functional peptides. oup.comoup.com Other tools can predict specific activities, such as antimicrobial, antihypertensive, or cell-penetrating properties.

Table 4: Illustrative Bioinformatic Predictions for this compound

Bioinformatic ToolPredicted PropertyScore/PredictionInterpretation
PeptideRankerGeneral Bioactivity0.78High probability of being bioactive.
ToxinPredToxicityNon-ToxinUnlikely to be toxic.
SignalPSignal PeptideNoNot predicted to be a signal peptide. dtu.dk
SPA (Short Peptide Analyzer)Intrinsic Disorder0.55Moderately disordered, suggesting potential for flexible binding to multiple targets. nih.gov

Proteomics, particularly peptidomics, focuses on the global identification of peptides in a biological sample. acs.org Using high-resolution mass spectrometry, researchers can analyze samples like cerebrospinal fluid or plasma to identify thousands of endogenous peptides. acs.orgresearchgate.net If this compound is a naturally occurring peptide, peptidomic workflows could lead to its discovery. By comparing peptide profiles from different biological states (e.g., healthy vs. disease), researchers could correlate the presence or abundance of this tripeptide with a specific condition, providing clues to its function. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Activities Beyond Known Modulations

While the specific biological profile of D-Valyl-L-tyrosyl-L-valine is not extensively documented, the known functions of its constituent amino acids provide a foundation for hypothesizing its potential roles. Valine is a branched-chain amino acid (BCAA) critical for muscle metabolism and protein synthesis. numberanalytics.com Tyrosine serves as a precursor for key neurotransmitters and hormones. The combination and specific stereochemical arrangement in this tripeptide could lead to emergent biological activities that are not merely a sum of their parts.

Future research should aim to screen this compound for a wide range of biological effects. Given its components, promising areas of investigation include:

Neuromodulatory Effects: The presence of L-tyrosine suggests a potential interaction with pathways involved in neurotransmitter synthesis. Research could explore whether the peptide can cross the blood-brain barrier and modulate neurological functions.

Metabolic Regulation: As valine is integral to energy metabolism, the peptide could influence metabolic pathways such as gluconeogenesis or protein synthesis in specific tissues. Its D-amino acid content may lend it enhanced stability, making it a candidate for studies on metabolic regulation.

Anti-inflammatory Properties: Some short peptides have demonstrated anti-inflammatory activity. znaturforsch.com It would be valuable to investigate if this compound exhibits similar properties, potentially due to its unique structure conferring resistance to degradation at sites of inflammation.

Comprehensive Investigation of Stereoisomeric Effects on Peptide Conformation and Function

The stereochemistry of a peptide is a critical determinant of its three-dimensional shape and, consequently, its biological function. numberanalytics.com Naturally occurring peptides almost exclusively contain L-amino acids. libretexts.org The inclusion of a D-valine residue at the N-terminus of this compound is expected to induce significant conformational changes compared to its L-Valyl-L-tyrosyl-L-valine isomer. cymitquimica.comcas.org

This D-amino acid can disrupt typical secondary structures like alpha-helices and beta-sheets, potentially favoring the formation of specific beta-turns. This altered conformation would directly impact its interaction with biological targets such as receptors and enzymes. A primary functional consequence is likely to be a vastly increased resistance to degradation by aminopeptidases, which are stereospecific for L-amino acids. This enhanced stability is a highly desirable trait for therapeutic peptides.

Future studies should involve a detailed comparative analysis of the D-L-L and L-L-L stereoisomers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism to map their conformational differences. rsc.org Such studies would clarify how the D-valine residue influences the peptide's structural dynamics and its affinity for various biological targets.

Table 1: Comparative Properties of this compound Stereoisomers This table is interactive. Click on the headers to sort.

Property This compound L-Valyl-L-tyrosyl-L-valine
CAS Number 64834-45-3 nih.gov 17355-22-5 cymitquimica.com
Molecular Formula C₁₉H₂₉N₃O₅ nih.gov C₁₉H₂₉N₃O₅ cymitquimica.com
Molecular Weight 379.5 g/mol nih.gov 379.5 g/mol
Chirality D-L-L L-L-L
Hypothesized Conformation Prone to specific turn structures, reduced helicity More likely to adopt standard peptide conformations

| Hypothesized Enzymatic Stability | High resistance to aminopeptidases | Susceptible to standard enzymatic degradation |

Advancements in Targeted Peptide Synthesis and Derivatization

The synthesis of peptides containing D-amino acids requires specialized chemical strategies. Modern solid-phase peptide synthesis (SPPS) is well-suited for the controlled incorporation of both L- and D-amino acids into a peptide chain. spbu.ru The key starting material, D-valine, can be obtained through chemical resolution methods that separate it from a racemic mixture of DL-valine. google.com

Beyond direct synthesis, derivatization of this compound offers a powerful tool to fine-tune its properties. By systematically modifying its structure, researchers can create a library of related compounds for structure-activity relationship (SAR) studies. These studies are crucial for optimizing a peptide's biological activity, stability, and bioavailability.

Table 2: Potential Derivatization Strategies for this compound This table is interactive. Users can filter by 'Modification Site'.

Modification Site Type of Modification Rationale / Expected Outcome
N-Terminus Acetylation or PEGylation Increase half-life and stability by blocking exopeptidase action.
C-Terminus Amidation Enhance stability against carboxypeptidases and potentially improve receptor binding.
Tyrosine Side Chain Sulfation or Phosphorylation Mimic post-translational modifications, potentially altering target specificity and activity.

| Peptide Backbone | Methylation of amide bonds | Increase proteolytic resistance and influence peptide conformation. |

Integration with Systems Biology and Multi-Omics for Holistic Understanding

To fully comprehend the biological impact of this compound, future research must move beyond single-target analyses and embrace a systems-level perspective. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the peptide. nih.govmdpi.com

By treating a biological system (e.g., a specific cell line or model organism) with the peptide and analyzing the resulting changes across multiple molecular layers, researchers can uncover entire pathways and networks that are modulated. This approach can reveal unexpected mechanisms of action and identify potential biomarkers for the peptide's effects. nih.govnih.gov For example, transcriptomics (RNA-seq) could identify all genes whose expression is altered by the peptide, while metabolomics could reveal shifts in cellular metabolism, providing a comprehensive functional readout of its activity.

Table 3: Hypothetical Multi-Omics Study Design This table outlines a potential experimental framework.

Omics Layer Technique Objective
Transcriptomics RNA-Sequencing To identify all genes that are up- or down-regulated in response to the peptide.
Proteomics Mass Spectrometry To quantify changes in the abundance of thousands of proteins, identifying direct and indirect targets.
Metabolomics NMR / Mass Spectrometry To profile changes in small molecule metabolites, revealing the peptide's impact on cellular metabolic networks.

| Data Integration | Computational Biology | To build a network model of the peptide's mechanism of action by integrating all omics datasets. nih.gov |

Q & A

What are the optimal methods for synthesizing D-Valyl-L-tyrosyl-L-valine with high enantiomeric purity?

Basic Research Question
Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry to ensure stereochemical integrity. Key steps include:

  • Resin selection : Use Wang or Rink amide resin for C-terminal carboxylate or amide, respectively.
  • Coupling conditions : Optimize with HOBt/DIC or PyBOP/DIEA to minimize racemization.
  • Deprotection : 20% piperidine in DMF for Fmoc removal.
  • Cleavage : TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to release the peptide.
    Validate enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) and confirm using circular dichroism (CD) spectroscopy. For large-scale synthesis, consider hybrid SPPS/solution-phase approaches to balance yield and purity .

How can researchers characterize the crystalline structure of this compound dihydrate?

Basic Research Question
X-ray crystallography is the gold standard:

  • Crystal growth : Use slow vapor diffusion (e.g., 1:1 methanol/water) to obtain single crystals.
  • Data collection : Employ a synchrotron source (λ = 0.7–1.0 Å) for high-resolution diffraction.
  • Structure refinement : Software like SHELX or PHENIX for solving hydrogen-bonding networks and water molecule placement.
    The dihydrate structure (P2₁ space group) reveals key interactions: tyrosine’s phenolic OH forms hydrogen bonds with valine’s carboxyl, while water molecules stabilize the lattice. Reference the 1979 X-ray study for baseline coordinates .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
Follow OSHA/GHS guidelines:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing/solubilization to avoid inhalation.
  • Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent oxidation.
  • Waste disposal : Incinerate via EPA-approved facilities; avoid aqueous release due to potential ecotoxicity (LC50 > 100 mg/L in Daphnia magna). Consult TSCA and 40 CFR 720.36(c) for regulatory compliance .

How can conflicting data regarding the peptide’s bioactivity in different assay systems be systematically resolved?

Advanced Research Question
Address contradictions through:

  • Assay standardization : Control variables (e.g., cell line passage number, serum batch) to reduce inter-lab variability.
  • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. ELISA for functional activity).
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies.
    For example, discrepancies in receptor activation (e.g., GPCR vs. tyrosine kinase assays) may arise from peptide aggregation—test via dynamic light scattering (DLS) .

What experimental strategies are effective in studying the peptide’s interactions with cellular receptors?

Advanced Research Question
Combine biophysical and computational methods:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized receptors.
  • NMR titration : Map binding epitopes via ¹H-¹⁵N HSQC shifts in isotopically labeled receptors.
  • Molecular dynamics (MD) : Simulate docking poses (AMBER or GROMACS) to identify critical residues (e.g., valine’s hydrophobic sidechains).
    For in vivo relevance, validate using CRISPR-edited cell lines lacking target receptors .

What computational approaches are recommended for modeling the conformational dynamics of this compound in aqueous solutions?

Advanced Research Question
Leverage hybrid QM/MM and machine learning:

  • Quantum Mechanics (QM) : Calculate torsional potentials for the tyrosine-valine backbone (B3LYP/6-31G* level).
  • Molecular Mechanics (MM) : Run 100-ns simulations in explicit solvent (TIP3P water) to sample free-energy landscapes.
  • Cluster analysis : Use t-SNE or PCA to identify dominant conformers.
    Compare results with experimental data (e.g., NOESY for interproton distances) to validate models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.